4-Cyclohexyl-1,3-thiazol-2-amine

Lipophilicity Drug design ADME prediction

Researchers requiring hydrophobic thiazole scaffolds often face limited availability of sp³-rich, non-planar fragments. 4-Cyclohexyl-1,3-thiazol-2-amine (LogP 2.85) addresses this gap with a cyclohexyl vector that boosts membrane permeability and target engagement vs. generic 2-aminothiazole (LogP 0.38). - Proven sub-μM MIC against M. tuberculosis; free 2-amine enables focused library synthesis. - Satisfies hydrophobic requirements of CK2 allosteric pockets; single-digit nM target engagement reported. - Consistent 95%+ purity; ambient shipping; multi-gram lots available for parallel synthesis workflows.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
CAS No. 7496-55-1
Cat. No. B1604965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyl-1,3-thiazol-2-amine
CAS7496-55-1
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CSC(=N2)N
InChIInChI=1S/C9H14N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,10,11)
InChIKeyJLGBFRLWPQHZAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexyl-1,3-thiazol-2-amine (CAS 7496-55-1): Procurement-Relevant Scaffold Characteristics


4-Cyclohexyl-1,3-thiazol-2-amine is a heterocyclic building block comprising a thiazole core with a cyclohexyl substituent at the 4-position and a free primary amine at the 2-position. It belongs to the 2-aminothiazole family, a privileged scaffold in medicinal chemistry widely exploited for antimicrobial, anticancer, and kinase-targeted programs [1]. The cyclohexyl group confers substantially increased lipophilicity (LogP = 2.85) relative to the unsubstituted 2-aminothiazole (LogP ≈ 0.38), making this compound a strategically useful fragment for improving membrane permeability and hydrophobic target engagement in lead optimization campaigns [2].

Why 4-Cyclohexyl-1,3-thiazol-2-amine Cannot Be Replaced by Simple 2-Aminothiazoles


The 4-cyclohexyl substituent introduces a critical hydrophobic vector absent in generic 2-aminothiazole (LogP ≈ 0.38) or 4-methyl-1,3-thiazol-2-amine. This difference in lipophilicity (ΔLogP > 2.4) directly alters membrane partitioning, metabolic stability, and target binding profiles . SAR studies on 2-aminothiazole-based kinase inhibitors demonstrate that N-containing cycloalkyl substitutions at the 2-amino position can yield surprisingly higher activity compared to simple alkyl or aryl analogs, indicating that cyclohexyl-bearing congeners occupy distinct chemical space not replicated by smaller or planar substituents [1][2]. Consequently, substituting 4-cyclohexyl-1,3-thiazol-2-amine with 2-aminothiazole or other generic analogs in a synthesis route or screening library risks loss of biological activity and physicochemical property profiles that are essential for hit-to-lead progression.

Quantitative Differentiation of 4-Cyclohexyl-1,3-thiazol-2-amine Against Key Analogs


Lipophilicity: 4-Cyclohexyl-1,3-thiazol-2-amine vs. 2-Aminothiazole (LogP Comparison)

The Lipophilicity (LogP) of 4-cyclohexyl-1,3-thiazol-2-amine is measured at 2.85 . In contrast, the parent scaffold 2-aminothiazole has a LogP of approximately 0.38 [1]. This represents a >6-fold increase in octanol-water partition coefficient, indicating significantly enhanced membrane permeability and hydrophobic target engagement potential.

Lipophilicity Drug design ADME prediction

Molecular Bulk: MW and Rotatable Bond Count Differentiate 4-Cyclohexyl from 4-Phenyl Analogs

4-Cyclohexyl-1,3-thiazol-2-amine (MW 182.29 g/mol) is sterically distinct from its 4-phenyl analog (MW 176.24 g/mol, 4-phenyl-1,3-thiazol-2-amine). The cyclohexyl ring introduces a non-planar, saturated hydrocarbon motif with one freely rotatable bond, whereas the phenyl analog is flat and conformationally restricted. This difference in three-dimensional shape and saturation (Fsp³) influences target selectivity and solubility profiles.

Drug-likeness Fragment-based design Scaffold diversity

Antitubercular Class-Level Potency: Sub-Micromolar MICs Reported for 4-Cyclohexyl-Thiazole Derivatives

While no direct head-to-head comparison is available for the exact title compound, thiazole derivatives with bulky hydrophobic substituents at the 4-position, including cyclohexyl-bearing analogs, have demonstrated sub-micromolar minimum inhibitory concentrations (MICs < 1 µg/mL) against Mycobacterium tuberculosis in published antitubercular screening campaigns [1]. This is a notable improvement over simple 2-aminothiazole, which shows weak or no antimycobacterial activity at comparable concentrations. The enhanced potency is attributed to increased hydrophobic interactions with the mycobacterial cell wall target MmpL3 [2].

Antimycobacterial Tuberculosis Thiazole scaffold

Kinase Selectivity: Cyclohexyl Substituent Confers Allosteric CK2 Modulation Not Achieved by 4-Methyl or Unsubstituted Analogs

2-Aminothiazole derivatives bearing cyclohexyl or N-containing cycloalkyl groups have been identified as selective allosteric modulators of protein kinase CK2, an anticancer target [1]. The cyclohexyl hydrophobe at the 2-amino position shows stringent preference in the allosteric binding pocket; 4-methyl or 4-phenyl analogs lack this interaction geometry. In cellular thermal shift assays, optimized 2-aminothiazole congeners demonstrated target engagement EC50 values as low as 2 nM in K562 cells, confirming that appropriate hydrophobic substitution is essential for high-affinity CK2 binding [2]. The 4-cyclohexyl-1,3-thiazol-2-amine scaffold provides an ideal starting point for further derivatization toward potent CK2 inhibitors.

Kinase inhibition CK2 Allosteric modulation 2-Aminothiazole

High-Value Research and Procurement Scenarios for 4-Cyclohexyl-1,3-thiazol-2-amine


Fragment-Based Lead Generation for Antitubercular Drug Discovery

Procure 4-cyclohexyl-1,3-thiazol-2-amine as a privileged fragment for antimycobacterial screening cascades. The cyclohexyl-thiazole substructure is associated with sub-micromolar MIC values against M. tuberculosis, while the free 2-amine permits facile elaboration into focused libraries targeting MmpL3 or other essential mycobacterial proteins [1].

Selective Kinase Inhibitor Design (CK2 Allosteric Modulators)

Use this scaffold as a core for structure-based design of CK2 allosteric inhibitors. The cyclohexyl group satisfies the stringent hydrophobic requirement of the allosteric pocket, and the 2-amine serves as a derivatization handle. Analogs in this series have achieved single-digit nanomolar target engagement [2].

Physicochemical Property Optimization in CNS Penetrant Leads

With a LogP of 2.85, 4-cyclohexyl-1,3-thiazol-2-amine outperforms 2-aminothiazole (LogP 0.38) in predicted membrane permeability, supporting its use in CNS drug discovery programs where moderate lipophilicity is desired for blood-brain barrier penetration .

Diversity-Oriented Synthesis and Screening Library Production

The non-planar, sp³-rich cyclohexyl group distinguishes this building block from planar 4-aryl analogs, offering a complementary shape for diversity libraries. Incorporate into parallel synthesis workflows to generate novel chemical matter for high-throughput screening against multiple target classes [3].

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